

Technical Guide: Properties and Synthesis of Substituted Diphenyloxanes and Related Tetrahydropyran Derivatives

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Compound of Interest

Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound **2-Methyl-5,5-diphenyloxane** is not available in the public domain. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the broader class of substituted tetrahydropyrans, with a focus on diphenyl-substituted analogues, based on available scientific literature.

Introduction to Substituted Tetrahydropyrans

The tetrahydropyran (THP), or oxane, ring is a prevalent scaffold in a vast array of natural products and biologically active molecules.^[1] Its derivatives are crucial in medicinal chemistry, contributing to the therapeutic effects of compounds ranging from anticancer agents to treatments for mood disorders.^[1] The incorporation of varied substituents, such as methyl and phenyl groups, onto the THP ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Compounds bearing diphenyl moieties are of particular interest due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3]}

This guide explores the synthesis and general properties of substituted tetrahydropyrans, providing a foundational understanding for the research and development of novel compounds within this chemical class.

General Chemical Properties of Substituted Tetrahydropyrans

While specific data for **2-Methyl-5,5-diphenyloxane** is unavailable, the general properties of substituted tetrahydropyrans can be inferred from related structures. The physicochemical properties are influenced by the nature and position of the substituents on the THP ring. For illustrative purposes, the table below summarizes the properties of the parent compound, tetrahydropyran.

Property	Value	Reference
IUPAC Name	Oxane	[4]
Synonyms	Tetrahydropyran, 1,5-Epoxy pentane	[4]
Molecular Formula	C ₅ H ₁₀ O	[4]
Molecular Weight	86.134 g/mol	[4]
Appearance	Colorless liquid	[4]
Melting Point	-45 °C	[4][5]
Boiling Point	88 °C	[4][5]
Density	0.881 g/mL at 25 °C	[5]
Solubility in Water	>80.2 g/L at 25 °C	[5]
Refractive Index (n _{20/D})	1.42	[5]

Synthesis of Substituted Tetrahydropyrans: Experimental Protocols

The construction of the tetrahydropyran ring can be achieved through various synthetic strategies. Common methods include intramolecular cyclization reactions, such as hydroalkoxylation and Prins-type cyclizations.[6][7] The synthesis of highly substituted THPs often requires stereoselective methods to control the spatial arrangement of the substituents.[8][9][10]

General Experimental Protocol for Intramolecular Allylation

A highly stereoselective route to trisubstituted tetrahydropyrans can be achieved via the intramolecular allylation of a (Z)-allylsilane onto an aldehyde, activated by a Brønsted acid.[8][9][10]

Step 1: Synthesis of the Cyclization Precursor

- An ether linkage is first formed between a β -hydroxy ester and a propargyl silane precursor.
- This is followed by partial hydrogenation of the triple bond to a Z-alkene.
- Subsequent reduction of the ester with a reducing agent like diisobutylaluminium hydride (DIBALH) yields the aldehyde precursor for cyclization.[8]

Step 2: Intramolecular Allylation

- The aldehyde precursor is dissolved in a dry, apolar solvent such as toluene.
- A Brønsted acid, for instance, methanesulfonic acid (MeSO₃H), is added to catalyze the reaction.[8]
- The reaction mixture is stirred at a controlled temperature until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).
- The reaction is then quenched, and the product is purified using column chromatography to yield the substituted tetrahydropyran.

Potential Biological Activity and Signaling Pathways

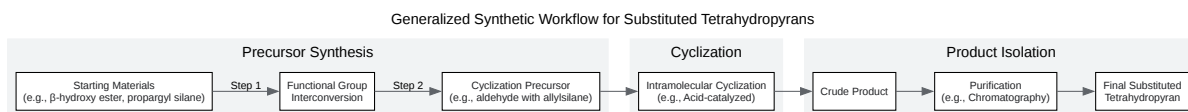
While the biological activity of **2-Methyl-5,5-diphenyloxane** is unknown, related structures containing both tetrahydropyran and multiple aryl groups have shown significant biological effects. For example, di- and triaryl substituted tetrahydropyrans have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[11] Compounds with diphenyl motifs have also been investigated for their cytotoxic effects on tumor cells, potentially through disruption of the mitotic apparatus.[12]

The diphenyl moiety can contribute to the molecule's ability to interact with biological targets, and the tetrahydropyran ring serves as a scaffold to orient these groups in a specific three-dimensional arrangement.^[12]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydropyran via an intramolecular cyclization strategy.



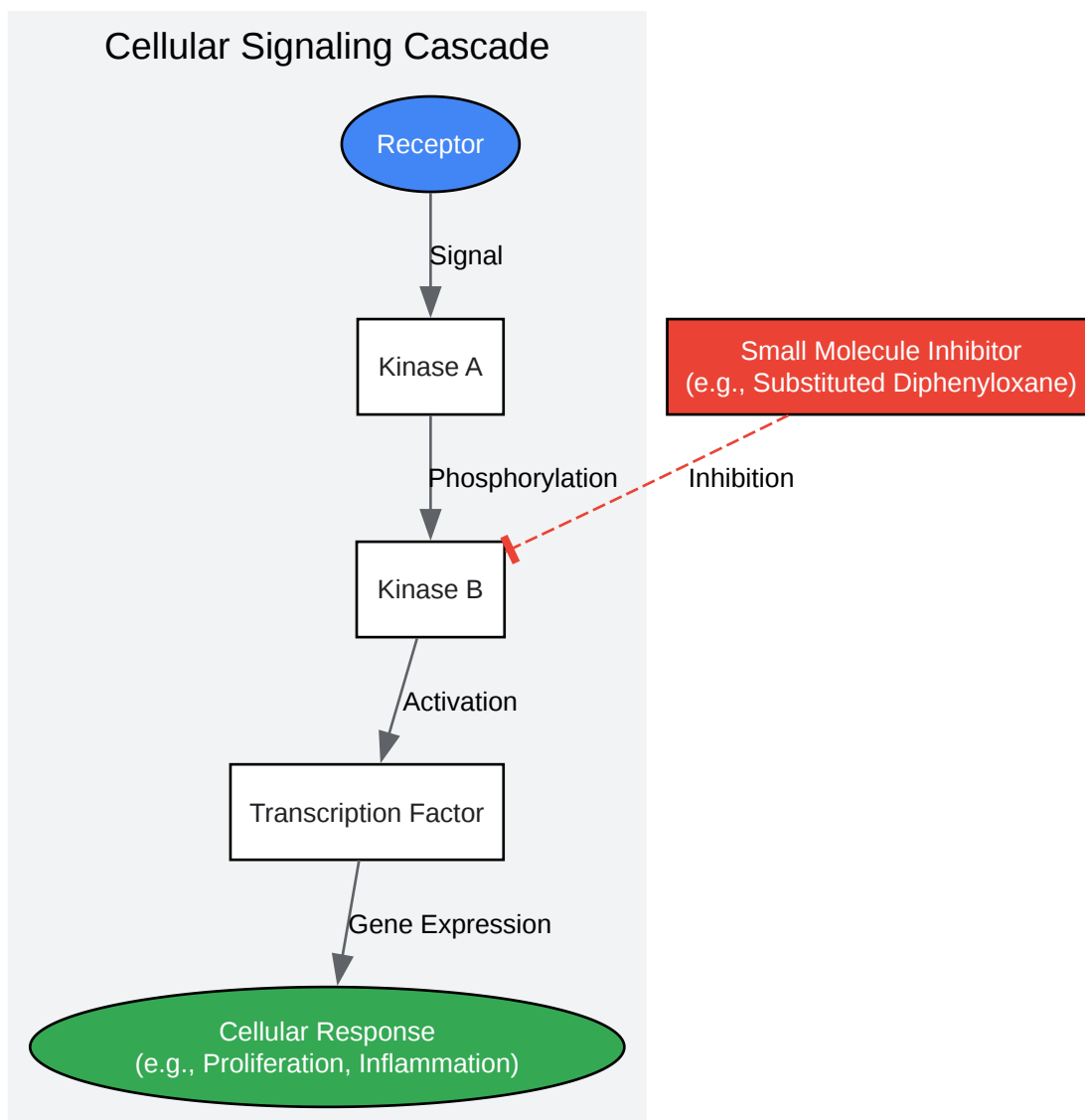
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Caption: A generalized workflow for the synthesis of substituted tetrahydropyrans.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which a small molecule inhibitor, such as a substituted diphenyloxane, might disrupt a cellular signaling pathway, for example, by inhibiting a key kinase.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of a kinase in a signaling pathway.

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